(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine
CAS No.: 68262-72-6
Cat. No.: VC0558570
Molecular Formula: C20H32N4O6S · C6H13N
Molecular Weight: 555.74
* For research use only. Not for human or veterinary use.
![(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine - 68262-72-6](/images/no_structure.jpg)
Specification
CAS No. | 68262-72-6 |
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Molecular Formula | C20H32N4O6S · C6H13N |
Molecular Weight | 555.74 |
IUPAC Name | (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine |
Standard InChI | InChI=1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2/t15-;/m0./s1 |
SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N |
Introduction
Chemical Structure and Properties
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine is characterized by its unique molecular structure that incorporates a protected arginine residue. The compound features several key functional groups, including a sulfonamide moiety, amine groups, and a pentanoic acid backbone, which collectively contribute to its chemical properties and biological interactions.
Physical and Chemical Characteristics
The compound possesses a molecular formula of C20H32N4O6S · C6H13N, which can also be represented as C26H45N5O6S. Its molecular weight is approximately 555.74 g/mol. The structure includes a 2,4,6-trimethylphenyl group attached to a sulfonamide, which is connected to a guanidine-like structure. This structure is further linked to a pentanoic acid backbone that contains a tert-butyloxycarbonyl (Boc) protected amino group at the C2 position. The compound exists as a salt with cyclohexanamine.
Structural Identifiers
The compound can be identified using various standard chemical notations, as summarized in the table below:
Identifier Type | Value |
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CAS Number | 68262-72-6 |
IUPAC Name | (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine |
Standard InChI | InChI=1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2/t15-;/m0./s1 |
SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N |
PubChem Compound ID | 14179352 |
Synthesis Methods
The synthesis of (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine typically involves multi-step organic synthesis techniques that require precise control of reaction conditions to ensure high yields and product purity.
Synthetic Pathway
The synthesis generally begins with L-ornithine or L-arginine derivatives, which are then subjected to a series of protection and modification steps. The guanidine functionality is typically introduced through reaction with appropriate reagents, followed by sulfonylation with 2,4,6-trimethylbenzenesulfonyl chloride. The amino group at the alpha position is protected with a Boc group. The final salt formation with cyclohexanamine is usually performed to improve stability and handling properties of the compound.
Critical Parameters in Synthesis
Successful synthesis requires careful control of several parameters:
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pH control during reactions to prevent unwanted side reactions
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Temperature management to ensure selectivity
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Solvent choice to optimize reaction rates and yields
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Purification techniques to obtain high purity product
Applications in Research
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine has significant applications in biochemical and pharmaceutical research.
Peptide Synthesis
The compound is primarily used in peptide synthesis as a protected arginine derivative. The presence of the Boc protecting group at the alpha-amino position and the 2,4,6-trimethylphenylsulfonyl (Mts) protecting group on the guanidine functionality makes it valuable for solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods. These protecting groups can be selectively removed under specific conditions, allowing for controlled incorporation of arginine residues into peptide sequences.
Structure-Activity Relationship Studies
Researchers utilize this compound to investigate structure-activity relationships in peptides containing arginine residues. The protected arginine can be incorporated into various peptide sequences, and the resulting peptides can be tested for biological activity, helping to elucidate the role of arginine in peptide-receptor interactions and enzymatic processes.
Biological Activity and Mechanisms
The biological activity of (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine primarily stems from its ability to serve as a building block for biologically active peptides.
Enzyme Interaction Studies
When incorporated into peptides, the arginine residue from this compound often plays crucial roles in enzyme-substrate interactions. Arginine-containing peptides frequently interact with enzyme active sites through hydrogen bonding and ionic interactions, particularly with negatively charged residues like aspartate and glutamate. These interactions are fundamental in biochemical pathways and metabolic processes.
Comparative Analysis
Comparison with Related Compounds
The following table compares (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine with structurally related compounds:
Compound | Structural Similarity | Key Differences | Applications |
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(2S)-2-amino-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]pentanoic acid | Similar arginine derivative | Uses 4-methoxyphenyl instead of 2,4,6-trimethylphenyl; lacks Boc protection and cyclohexanamine | Similar applications in peptide synthesis |
Boc-Arg-OH | Similar protected amino acid | Lacks the specific sulfonamide protection on guanidine | General peptide synthesis applications |
Boc-Orn-OH | Related amino acid backbone | Lacks the guanidine functionality | Used as a precursor in arginine derivative synthesis |
Advantages and Disadvantages
The specific sulfonamide protection on the guanidine group of this compound offers several advantages:
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Improved stability during peptide synthesis conditions
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Selective deprotection options that allow for fine control of peptide assembly
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Compatibility with both solid-phase and solution-phase synthesis methodologies
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Higher cost compared to simpler protected arginine derivatives
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More complex deprotection requirements
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Potential toxicity concerns that necessitate careful handling
Research Applications and Future Directions
Current Research Applications
The compound is currently utilized in several research areas:
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Development of peptide-based drug candidates
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Investigation of enzyme inhibitors containing arginine residues
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Studies of peptide-receptor interactions in signaling pathways
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Exploration of arginine's role in protein-protein interactions
Future Research Directions
Emerging research with this compound may focus on:
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Development of more efficient deprotection methodologies
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Incorporation into peptidomimetic structures
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Application in bioorthogonal chemistry approaches
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Use in targeted drug delivery systems
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Investigation of its role in creating therapeutic peptides for specific disease targets
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